Ropivacaine N-Oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

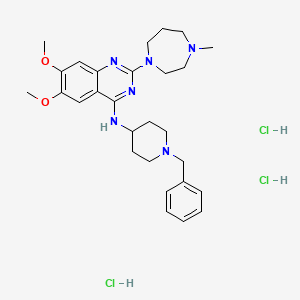

Ropivacaine N-Oxide is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.40 . It is an amide local anesthetic agent .

Synthesis Analysis

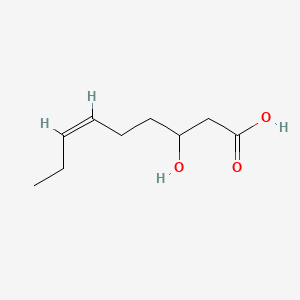

Ropivacaine is metabolized extensively in the liver . Microsomes from cells expressing CYP1A2 formed 3-OH-ropivacaine, whereas 4-OH-ropivacaine, 2-OH-methyl-ropivacaine, and PPX were formed in microsomes from cells expressing CYP3A4 .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C17H26N2O2 . It is an aminoamide local anesthetic drug .Chemical Reactions Analysis

Ropivacaine produces effects similar to other local anesthetics via reversible inhibition of sodium ion influx in nerve fibers . A UPLC-MS/MS method was developed for the determination of ropivacaine and its metabolite 3-hydroxy ropivacaine in cerebrospinal fluid .Physical And Chemical Properties Analysis

Ropivacaine is less lipophilic than bupivacaine and is less likely to penetrate large myelinated motor fibers . It has a molecular weight of 290.40 and a molecular formula of C17H26N2O2 .Scientific Research Applications

Enhanced Delivery Systems

Ropivacaine has been combined with magnetic nanoparticles to create a novel nanocomposite hydrogel drug, N-isopropylacrylamide-methacrylic acid/ropivacaine magnetic nanoparticles (NIP-MAA/Rop MNPs). This formulation aims to improve the targeting and controllability of its anesthetic effect, potentially opening new avenues in clinical anesthesia and postoperative analgesia. The unique pH and temperature response of NIP-MAA can effectively retain magnetic properties, improve stability, and avoid excessive drug diffusion, making it an efficient local anesthetic nerve conduction blocker (Su, Chen, Liu, & Luo, 2021).

Pharmacological Review

Ropivacaine is less lipophilic than bupivacaine, leading to a reduced likelihood of penetrating large myelinated motor fibers. This results in a greater degree of motor sensory differentiation, which could be particularly useful in situations where motor blockade is undesirable. The reduced lipophilicity is also associated with decreased potential for central nervous system and cardiotoxicity. Ropivacaine displays linear and dose-proportional pharmacokinetics, is metabolized extensively in the liver, and excreted in urine, marking it as a long-acting amide local anaesthetic agent with a distinct pharmacological profile (Kuthiala & Chaudhary, 2011).

Effects on Biological Systems

Studies have shown that Ropivacaine can elicit relaxant effects related to the vascular endothelium and nitric oxide, indicating its potential beyond anesthesia, such as in the regulation of vascular tone (Lee, Shin, Kim, Kim, & Kim, 2004). Additionally, Ropivacaine has demonstrated an anti-inflammatory effect in models of lipopolysaccharide-induced inflammation, suggesting its potential therapeutic application in inflammation management (Wu, Li, Wang, Wu, Zhao, & Xue, 2019).

Mechanism of Action

Target of Action

Ropivacaine N-Oxide, also known as Ropivacaine, is an amide-type local anesthetic . Its primary targets are the sodium and potassium ion channels in nerve fibers . These channels play a crucial role in the generation and conduction of nerve impulses .

Mode of Action

Ropivacaine interacts with its targets by blocking the sodium and potassium ion channels in the dorsal horn of the spinal cord . This interaction increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . This blockage of nerve impulses leads to a loss of sensation, providing local or regional anesthesia .

Biochemical Pathways

Ropivacaine affects several biochemical pathways. It has been found to inhibit the AKT1/GGT1/NF-κB signaling pathway, which plays a significant role in cell proliferation and survival . By inhibiting this pathway, Ropivacaine can attenuate the stemness of breast cancer cells . Additionally, Ropivacaine has been shown to induce apoptosis by up-regulating the cleaved caspase 3 and 9, and it also causes cell arrest via inhibiting the expression of cyclins B2, D1, and E .

Pharmacokinetics

Ropivacaine undergoes extensive metabolism, primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine . The plasma half-life of Ropivacaine is approximately 111 minutes , and the clearance rate is 10.3 liters per minute . The pharmacokinetics of Ropivacaine shows that it is slowly released from the Ropivacaine oil delivery depot (RODD), leading to a bimodal profile of ropivacaine concentration-time in plasma .

Result of Action

The action of Ropivacaine results in the blockage of nerve impulses, leading to a loss of sensation and providing local or regional anesthesia . This makes it useful for surgical procedures and the short-term management of acute pain . In addition, Ropivacaine has been shown to have anti-tumor effects in various cancer types . It can suppress the stem cells-like properties of breast cancer cells both in vitro and in vivo .

Action Environment

The action, efficacy, and stability of Ropivacaine can be influenced by various environmental factors. Furthermore, the use of additives can prolong the duration of analgesia . The safety, pharmacokinetics, and preliminary pharmacodynamics of Ropivacaine have been studied in subcutaneous injection among healthy subjects , showing that it is safe and all adverse events were no more severe than grade II

Future Directions

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . Its anticancer potency was mediated by multiple mechanisms, such as modulating sodium channel, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells . Further studies are needed to reveal its full applications and the exact targets .

Biochemical Analysis

Biochemical Properties

Ropivacaine N-Oxide, like its parent compound Ropivacaine, is likely to interact with various enzymes, proteins, and other biomolecules. Ropivacaine is known to interact with sodium channels, inhibiting sodium ion influx in nerve fibers This interaction is crucial for its role as a local anesthetic

Cellular Effects

Ropivacaine has been found to possess inhibitory activity and sensitizing effects when combined with conventional chemotherapeutics toward cancer cells . It exerts its anticancer potency by modulating sodium channels, inducing mitochondria-associated apoptosis, cell cycle arrest, inhibiting autophagy, and/or regulating other key players in cancer cells

Molecular Mechanism

The molecular mechanism of Ropivacaine involves blocking the generation and conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential . This compound, being a derivative of Ropivacaine, might share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Studies on Ropivacaine have shown that it has a slow-release profile . This suggests that this compound might also exhibit a slow-release profile, providing a prolonged duration of action.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. Studies on Ropivacaine have shown that it provides comparable post-operative analgesia in dogs after ovariohysterectomy for 6 hours

Metabolic Pathways

Ropivacaine is metabolized primarily via CYP1A2-mediated aromatic hydroxylation to 3-OH-ropivacaine . The main metabolites excreted in the urine are the N-dealkylated metabolite (PPX) and 3-OH-ropivacaine

properties

| { "Design of the Synthesis Pathway": "The synthesis of Ropivacaine N-Oxide can be achieved through the oxidation of Ropivacaine using a suitable oxidizing agent.", "Starting Materials": [ "Ropivacaine", "Oxidizing agent", "Solvent" ], "Reaction": [ "Dissolve Ropivacaine in the solvent", "Add the oxidizing agent to the solution", "Stir the mixture at a suitable temperature and for a suitable time", "Isolate the product by filtration or extraction", "Purify the product using suitable techniques such as recrystallization or chromatography" ] } | |

CAS RN |

1391053-59-0 |

Molecular Formula |

C17H26N2O2 |

Molecular Weight |

290.407 |

IUPAC Name |

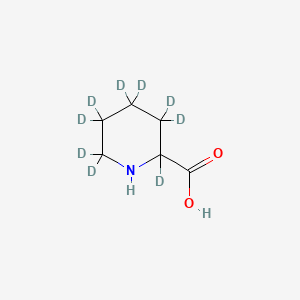

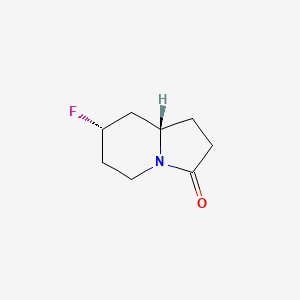

(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1 |

InChI Key |

RVWGBWHPDXEKHY-FUKCDUGKSA-N |

SMILES |

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

synonyms |

(2S)-N-(2,6-Dimethylphenyl)-1-oxido-1-propyl-2-piperidinecarboxamide; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.